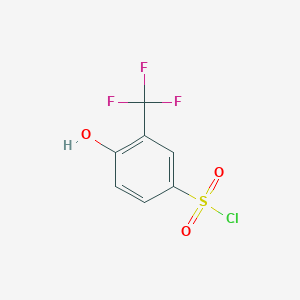4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride
CAS No.:
Cat. No.: VC17752547
Molecular Formula: C7H4ClF3O3S
Molecular Weight: 260.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H4ClF3O3S |
|---|---|
| Molecular Weight | 260.62 g/mol |
| IUPAC Name | 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H4ClF3O3S/c8-15(13,14)4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H |
| Standard InChI Key | GEZCHSUBLWSUNJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)O |
Introduction
Structural and Electronic Characteristics
The molecular structure of 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride () integrates three key functional groups: a sulfonyl chloride (-SOCl), a hydroxyl (-OH), and a trifluoromethyl (-CF) moiety. These groups confer distinct electronic and steric effects:
-
The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, or thiols .
-
The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature exploited in drug design .
-
The hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and crystallization behavior.
Table 1: Estimated Physicochemical Properties
The electron-withdrawing nature of the -CF and -SOCl groups deactivates the aromatic ring, directing electrophilic substitution to the ortho and para positions relative to the hydroxyl group .
Synthesis Pathways
Direct Sulfonation of Phenol Derivatives
A plausible route involves the sulfonation of 3-(trifluoromethyl)phenol. Treatment with chlorosulfonic acid (ClSOH) at 0–5 °C yields the sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl) or thionyl chloride (SOCl) .
This method mirrors the synthesis of 4-(trifluoromethyl)benzenesulfonyl chloride, where sulfonation occurs regioselectively due to the -CF group’s meta-directing influence .
Nitration-Reduction Sequences
An alternative approach, adapted from patent CN110885298B , involves:
-
Nitration: Nitration of 4-chloro-3-(trifluoromethyl)benzene using HNO/HSO at controlled temperatures (10–15 °C) to minimize isomer formation.
-
Reduction: Catalytic hydrogenation or hydrazine-mediated reduction of the nitro group to an amine.
-
Diazotization and Hydrolysis: Conversion of the amine to a hydroxyl group via diazonium salt formation and subsequent hydrolysis.
-
Sulfonation and Chlorination: Introduction of the sulfonyl chloride group.
This pathway avoids high-risk nitration conditions and utilizes environmentally friendly reducing agents like hydrazine hydrate .
Reactivity and Functionalization
The compound’s reactivity is dominated by the sulfonyl chloride group, which participates in:
-
Nucleophilic Displacement: Reaction with amines to form sulfonamides, a key step in protease inhibitor synthesis.
-
Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) facilitated by the electron-deficient aromatic ring .
-
Hydroxyl Group Derivatization: Etherification or esterification to modulate solubility and bioavailability.
Critical Note: The hydroxyl group’s proximity to the -CF moiety may sterically hinder reactions at the sulfonyl chloride site, necessitating optimized reaction conditions .
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
Sulfonamide derivatives of this compound serve as precursors to herbicides targeting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid biosynthesis .
Pharmaceutical Building Blocks
The trifluoromethyl group enhances blood-brain barrier penetration, making this compound valuable in central nervous system (CNS) drug candidates. For example, derivatives are explored as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume